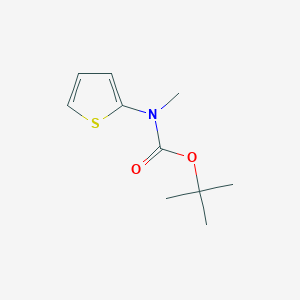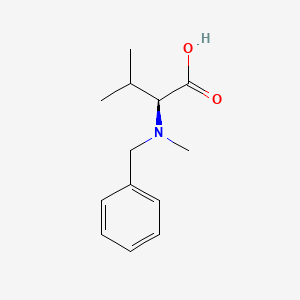
6-Chloro-4-fluoronicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-4-fluoronicotinaldehyde is an organic compound with the molecular formula C6H3ClFNO. It is a derivative of nicotinaldehyde, characterized by the presence of chlorine and fluorine atoms at the 6th and 4th positions of the pyridine ring, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-fluoronicotinaldehyde typically involves the halogenation of nicotinaldehyde derivatives. One common method is the selective chlorination and fluorination of nicotinaldehyde using appropriate halogenating agents under controlled conditions . The reaction conditions often require an inert atmosphere and specific temperature controls to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced chemical reactors to maintain precise control over reaction parameters. The use of catalysts and optimized reaction pathways can enhance yield and purity, making the process more efficient for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-4-fluoronicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the halogen atoms.
Major Products Formed
Oxidation: 6-Chloro-4-fluoronicotinic acid.
Reduction: 6-Chloro-4-fluoronicotinalcohol.
Substitution: Various substituted nicotinaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Chloro-4-fluoronicotinaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 6-Chloro-4-fluoronicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can influence its binding affinity and reactivity, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Fluoronicotinaldehyde: Lacks the chlorine atom, which may result in different reactivity and applications.
4-Chloronicotinaldehyde:
6-Chloro-4-fluoropyridine: Similar structure but lacks the aldehyde group, leading to different chemical behavior.
Uniqueness
6-Chloro-4-fluoronicotinaldehyde is unique due to the combined presence of chlorine and fluorine atoms on the pyridine ring, along with the reactive aldehyde group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
Propriétés
IUPAC Name |
6-chloro-4-fluoropyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO/c7-6-1-5(8)4(3-10)2-9-6/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOAIZVULOXFQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7981549.png)




![(1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane oxalate](/img/structure/B7981597.png)


![6'-Fluoro-[3,3'-bipyridine]-6-carboxylic acid](/img/structure/B7981624.png)
![2,4-Dichloro-7-(2-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7981627.png)
![[(2S)-1-Methoxy-1-oxo-3-sulfanylpropan-2-yl]azanium;chloride](/img/structure/B7981629.png)
